molecular formula C8H9IO2 B7465440 [2-(Hydroxymethyl)-5-iodophenyl]methanol

[2-(Hydroxymethyl)-5-iodophenyl]methanol

Cat. No.: B7465440
M. Wt: 264.06 g/mol
InChI Key: DOGQPBXIEAQLIH-UHFFFAOYSA-N
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Description

[2-(Hydroxymethyl)-5-iodophenyl]methanol is a substituted benzyl alcohol derivative with a hydroxymethyl (-CH2OH) group at the 2-position and an iodine atom at the 5-position on the benzene ring. The parent structure, benzyl alcohol (phenylmethanol), is modified with these substituents, resulting in a compound that combines the polar hydroxymethyl group with the heavy halogen iodine.

Properties

IUPAC Name

[2-(hydroxymethyl)-4-iodophenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IO2/c9-8-2-1-6(4-10)7(3-8)5-11/h1-3,10-11H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOGQPBXIEAQLIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)CO)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(Hydroxymethyl)-5-iodophenyl]methanol typically involves the iodination of a phenylmethanol derivative. One common method includes the reaction of 2-(hydroxymethyl)phenylmethanol with iodine in the presence of a suitable oxidizing agent. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [2-(Hydroxymethyl)-5-iodophenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form deiodinated derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be employed under mild conditions.

Major Products:

    Oxidation: Formation of 2-(hydroxymethyl)-5-iodobenzaldehyde or 2-(hydroxymethyl)-5-iodobenzoic acid.

    Reduction: Formation of 2-(hydroxymethyl)phenylmethanol.

    Substitution: Formation of 2-(hydroxymethyl)-5-substituted phenylmethanol derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: [2-(Hydroxymethyl)-5-iodophenyl]methanol serves as a building block in the synthesis of more complex organic molecules.

    Catalysis: It can be used as a ligand in catalytic reactions.

Biology:

    Biochemical Studies: The compound is used in studies involving enzyme interactions and metabolic pathways.

Medicine:

    Drug Development: It is explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

Industry:

    Material Science: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which [2-(Hydroxymethyl)-5-iodophenyl]methanol exerts its effects involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding, while the iodine atom can engage in halogen bonding. These interactions influence the compound’s reactivity and binding affinity to various biological molecules.

Comparison with Similar Compounds

Key Structural Features:

  • IUPAC Name: [2-(Hydroxymethyl)-5-iodophenyl]methanol
  • Molecular Formula : Inferred as C8H9IO3 (based on structural analysis).
  • Molecular Weight : Calculated as 280 g/mol (sum of atomic masses: 8C = 96, 9H = 9, 1I = 127, 3O = 48).
  • The iodine atom introduces steric bulk and electronic effects, influencing reactivity in substitution or coupling reactions.

Comparison with Similar Compounds

The following table compares this compound with three structurally related phenylmethanol derivatives, highlighting substituent differences, molecular formulas, weights, and inferred properties.

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 2: -CH2OH, 5: I C8H9IO3 280 (calculated) High polarity due to -CH2OH; iodine may enhance reactivity in cross-coupling reactions. -
2-(Hydroxymethyl)-5-methoxyphenol 2: -CH2OH, 5: -OCH3 C8H10O3 170.16 Methoxy group reduces polarity; used in pharmaceutical intermediates .
(2-Ethoxy-5-fluorophenyl)methanol 2: -OCH2CH3, 5: F C9H11FO2 170.18 Ethoxy group increases lipophilicity; fluorine enhances metabolic stability in drug design .
(2-(Benzyloxy)-5-iodophenyl)methanol 2: -OCH2C6H5, 5: I C14H13IO2 340.16 Benzyloxy group adds steric bulk; iodine enables applications in radiopharmaceuticals .

Discussion of Substituent Effects:

Polarity and Solubility: The hydroxymethyl group in this compound increases hydrophilicity compared to ethoxy () or benzyloxy () substituents. This may enhance solubility in aqueous or polar organic solvents. In contrast, methoxy () and ethoxy () groups reduce polarity, favoring lipid membrane permeability.

Fluorine () stabilizes adjacent charges, making the compound resistant to oxidative degradation.

Molecular Weight :

  • Iodine’s high atomic mass (~127 g/mol) results in a significantly higher molecular weight for the target compound compared to methoxy- or fluorine-containing analogs.

Limitations:

Direct experimental data (e.g., NMR, HPLC) for this compound are absent in the provided evidence. Further studies are needed to validate its synthetic routes, stability, and biological activity.

Biological Activity

[2-(Hydroxymethyl)-5-iodophenyl]methanol is an organic compound characterized by its unique functional groups, which include a hydroxymethyl group and an iodophenyl moiety. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry and synthetic biology.

The synthesis of this compound typically involves the iodination of a phenylmethanol derivative. Common methods include the reaction of 2-(hydroxymethyl)phenylmethanol with iodine in the presence of oxidizing agents like hydrogen peroxide or sodium hypochlorite, often conducted in organic solvents such as dichloromethane or acetonitrile under controlled conditions.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Antitumor Activity

Research indicates that derivatives of iodinated compounds exhibit significant antitumor properties. For instance, radioiodinated compounds have been studied for their ability to target cancer cells selectively, enhancing the efficacy of radiotherapy. The incorporation of iodine is crucial as it increases the compound's uptake by tumor tissues, facilitating targeted therapy .

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Interaction : The compound may interact with specific enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
  • Oxidative Stress Induction : As a hydroxymethyl compound, it can undergo oxidation to form reactive intermediates that may induce oxidative stress in cells, leading to apoptosis in cancerous cells.

Case Studies

Several studies have explored the biological implications of related compounds and their derivatives:

  • Study on Radiolabeled Compounds : A study published in Cancer Research highlighted the use of radioiodinated derivatives for imaging and therapeutic applications. These compounds demonstrated selective binding to tumor cells, enhancing their potential as diagnostic agents .
  • Antimicrobial Properties : Another investigation focused on the antimicrobial activity of iodinated phenolic compounds. The results indicated that these compounds exhibited significant inhibitory effects against various bacterial strains, suggesting potential applications in antimicrobial therapy .

Data Tables

Here is a summary table illustrating the biological activities and properties associated with this compound and related compounds:

Compound Biological Activity Mechanism Reference
This compoundAntitumor activityEnzyme inhibition, oxidative stress induction
Radioiodinated derivativesDiagnostic imaging, targeted therapySelective tumor uptake
Iodinated phenolic compoundsAntimicrobial activityDisruption of bacterial cell membranes

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